5-Cyanouracil

DPD Inhibition Pyrimidine Catabolism In Vivo Pharmacology

Select 5-Cyanouracil for your preclinical research requiring transient, reversible dihydropyrimidine dehydrogenase (DPD) inhibition. Unlike irreversible inactivators like 5-ethynyluracil, this 5-substituted uracil increases the bioavailability of co-administered pyrimidine chemotherapeutics without permanent enzymatic silencing. Its unique cyano handle also supports synthetic access to radiolabeled tracers and ruthenium-based photodynamic therapy prodrugs. Ensure your critical metabolic studies and cross-species enzymology work are powered by a compound with validated biological selectivity and versatile chemical reactivity.

Molecular Formula C5H3N3O2
Molecular Weight 137.1 g/mol
CAS No. 4425-56-3
Cat. No. B1208135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanouracil
CAS4425-56-3
Synonyms5-cyano-6-aryl-2-thiouracil
5-cyanouracil
Molecular FormulaC5H3N3O2
Molecular Weight137.1 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C#N
InChIInChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
InChIKeyHAUXRJCZDHHADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyanouracil CAS 4425-56-3: Core Physicochemical Properties for R&D Procurement


5-Cyanouracil (2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) is a 5-substituted uracil derivative with the molecular formula C5H3N3O2 and a molecular weight of 137.10 g/mol . This compound is characterized by its high thermal stability, decomposing at a melting point of 295–303 °C, and appears as a white to orange to green powder or crystal . It is slightly soluble in water and soluble in alcohol solvents, with a predicted logP of -1.07 and a topological polar surface area of 82–90 Ų [1]. Commercial availability typically includes purities of ≥98% (HPLC) .

5-Cyanouracil vs. In-Class Uracil Analogs: The Critical Selectivity and Synthetic Distinctions


Generic substitution among 5-substituted uracils is not scientifically defensible due to profound differences in their biological activity and synthetic utility. For instance, while 5-fluorouracil is a widely used antimetabolite that acts as a thymidylate synthase inhibitor, 5-cyanouracil demonstrates a unique and potent inhibitory effect on dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine catabolism [1]. Furthermore, unlike 5-iodouracil, which can be incorporated into DNA under certain conditions, 5-cyanouracil cannot, highlighting a distinct selectivity profile [2]. From a chemical synthesis perspective, the cyano group at the 5-position enables distinct reactivity and serves as a versatile handle for creating complex molecular architectures, including 14C-labeled compounds and ruthenium-based prodrugs, which is not a general property of other 5-halogenated uracils [3][4].

Quantitative Comparative Analysis: 5-Cyanouracil's Verified Advantages for Targeted R&D


Superior In Vivo Inhibition of Pyrimidine Catabolism Compared to Thymine

In an in vivo rat model, 5-cyanouracil demonstrated a significantly greater and more prolonged delay in the catabolism of radiolabeled uracil-2-14C compared to an excess of thymine, a natural pyrimidine base [1]. This finding directly supports its superior efficacy as a modulator of pyrimidine metabolism, a key differentiator from endogenous compounds.

DPD Inhibition Pyrimidine Catabolism In Vivo Pharmacology

Marked Species-Specific Difference in DPD Reduction vs. Other Analogs

A study comparing various 5-substituted pyrimidines as substrates for dihydropyrimidine dehydrogenase (DPD) found a striking species-specific activity for 5-cyanouracil that was not observed for other analogs tested [1]. Specifically, it was reduced vigorously by the hamster enzyme but only weakly by the rat enzyme . This unique property offers a distinct tool for cross-species metabolic studies.

Enzyme Inhibition Species Selectivity DPD Substrate

Reversible vs. Irreversible DPD Inactivation: A Critical Mechanism Differentiation

In contrast to 5-ethynyluracil, which acts as a mechanism-based, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), 5-cyanouracil functions as a reversible inhibitor of the same enzyme [1]. The 5-cyanouracil-inactivated enzyme slowly regains activity, a crucial mechanistic distinction with significant implications for experimental control and potential therapeutic windows [2].

Enzyme Mechanism Reversible Inhibition DPD Inactivation

Exclusion from DNA Incorporation vs. 5-Bromo-2'-deoxyuridine

Despite being a uracil analog, 5-cyano-2'-deoxyuridine, the nucleoside form of 5-cyanouracil, could not be incorporated into the DNA of T3 phage under conditions where 5-bromo-2'-deoxyuridine (BrdU) is easily incorporated [1]. This indicates that the 5-cyano substituent imposes steric or electronic constraints that prevent recognition by cellular DNA polymerases, a distinct advantage when selective incorporation or exclusion is required.

DNA Incorporation Nucleoside Analog Selectivity

Unique Photochemical Ligand Exchange for Light-Activated Prodrug Design

5-Cyanouracil can be coordinated to ruthenium(II) polypyridyl complexes, such as in cis-[Ru(bpy)2(5CNU)2]2+, to create light-activated dual-action therapeutic agents [1]. Upon irradiation with visible light, the complex undergoes efficient photoinduced ligand exchange, releasing biologically active 5-cyanouracil and generating a cytotoxic ruthenium aqua species . This photochemical behavior is a specific property enabled by the cyano group, differentiating it from other uracil analogs like 5-fluorouracil in the context of metallodrug design.

Photodynamic Therapy Ruthenium Complexes Ligand Exchange

High-Yield 14C-Labeling Synthesis via Cuprous Cyanide Route

A high-yield synthetic route for 5-cyanouracil and its nucleoside uses cuprous cyanide and the corresponding 5-iodo derivatives, enabling efficient labeling with [14C] cyanide [1]. This specific method leverages the reactivity of the 5-iodo group for cyanation, a pathway not directly applicable to other 5-substituted analogs like 5-fluorouracil, thus providing a unique advantage for creating radiolabeled probes for metabolic and pharmacokinetic studies.

Radiolabeling Synthetic Methodology 14C-Isotope

Validated Applications for 5-Cyanouracil in Drug Discovery and Chemical Biology


Modulation of Pyrimidine Catabolism for Enhanced Chemotherapeutic Efficacy

Leverage 5-cyanouracil as a validated, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD) to prolong the circulating half-life and increase the bioavailability of co-administered pyrimidine-based chemotherapeutics like 5-fluorouracil. Its superior in vivo delay of catabolism compared to natural pyrimidines and its reversible mechanism make it a valuable tool for preclinical pharmacokinetic and pharmacodynamic studies aimed at optimizing therapeutic regimens [1][2]. For experiments requiring transient DPD modulation rather than permanent inactivation, 5-cyanouracil is the appropriate selection over irreversible inactivators like 5-ethynyluracil [3].

Species-Specific Metabolic Studies with Dihydropyrimidine Dehydrogenase (DPD)

Employ 5-cyanouracil as a molecular probe to investigate species-specific differences in pyrimidine metabolism. Its marked disparity in reduction rates by rat versus hamster DPD provides a unique, quantifiable parameter for cross-species comparative enzymology [4]. This is particularly relevant in preclinical toxicology and pharmacology where understanding metabolic variations between rodent models and humans is crucial for predicting drug behavior [5].

Synthesis of Light-Activated Ruthenium-Based Prodrugs

Utilize 5-cyanouracil as a specialized ligand in the synthesis of ruthenium(II) polypyridyl complexes for photodynamic therapy (PDT) research. The compound's ability to undergo efficient photoinduced ligand exchange from complexes like cis-[Ru(bpy)2(5CNU)2]2+ enables the spatially and temporally controlled release of 5-cyanouracil and a cytotoxic metal fragment, offering a powerful tool for studying dual-action, light-triggered therapeutic mechanisms [6].

Synthesis and Purification of 14C-Radiolabeled Pyrimidine Probes

Employ 5-cyanouracil's established high-yield synthetic route from 5-iodouracil and cuprous cyanide to create [14C]-labeled 5-cyanouracil and its nucleoside derivatives [7]. This method is essential for generating radiolabeled tracers required for in vitro and in vivo studies of nucleic acid metabolism, drug distribution, and catabolic pathways, a task for which other uracil analogs may lack a comparably efficient labeling strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyanouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.